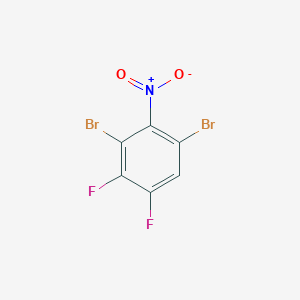

1,3-Dibromo-4,5-difluoro-2-nitrobenzene

Description

1,3-Dibromo-4,5-difluoro-2-nitrobenzene is a polyhalogenated aromatic compound featuring bromine (Br) at positions 1 and 3, fluorine (F) at positions 4 and 5, and a nitro (-NO₂) group at position 2. Its molecular formula is C₆HBr₂F₂NO₂, with a molecular weight of 343.89 g/mol. This compound is structurally characterized by electron-withdrawing substituents (Br, F, and NO₂), which significantly influence its reactivity, solubility, and stability.

Reduction of nitro groups in similar compounds (e.g., using SnCl₂·2H₂O in ethanol) yields diamine intermediates, which are critical for synthesizing heterocycles or polymers .

Properties

IUPAC Name |

1,3-dibromo-4,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)5(10)4(8)6(2)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBKQLHBFMVLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dibromo-4,5-difluoro-2-nitrobenzene is a halogenated nitrobenzene compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : CBrFNO

- Molecular Weight : Approximately 292.87 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features two bromine atoms and two fluorine atoms attached to a benzene ring that also contains a nitro group. The presence of these halogen atoms significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through the following mechanisms:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles in biochemical reactions, which may lead to the formation of biologically active derivatives.

- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which are often more biologically active.

- Halogen Bonding : The fluorine and bromine atoms can participate in halogen bonding, influencing molecular interactions with biological macromolecules.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that halogenated nitrobenzenes can possess antimicrobial activity against a range of bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. In vitro assays have indicated that it can inhibit cell proliferation in certain cancer types .

- Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammation processes .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of various halogenated compounds included this compound. The results indicated that this compound showed significant inhibition against E. coli with an IC50 value of 25 µg/mL. This suggests its potential utility in developing antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay involving human breast cancer cells (MCF-7), this compound was found to reduce cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1,2-Dibromo-4-fluoro-3-nitrobenzene | Low | Moderate | Low |

| 1-Bromo-3-fluoro-5-nitrobenzene | High | Low | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene are best contextualized by comparing it to related halogenated nitroaromatics. Below is a detailed analysis:

Table 1: Key Properties of this compound and Analogues

Key Findings

Substituent Position Effects: The position of bromine and nitro groups dictates reactivity. For example, this compound has bromines at meta positions relative to the nitro group, promoting regioselectivity in substitution reactions compared to 1,2-dibromo isomers . Fluorine atoms at positions 4 and 5 increase ring electron deficiency, making the compound more reactive toward nucleophilic attack than non-fluorinated analogues .

Functional Group Impact :

- The nitro group in this compound can be reduced to an amine for further derivatization, a pathway shared with compounds like 1-Bromo-4,5-difluoro-2-nitrobenzene .

- Compared to nitrile-containing analogues (e.g., 3,4-Difluoro-5-nitrobenzonitrile), the nitro group offers stronger electron-withdrawing effects but less versatility in forming carbon-carbon bonds .

Applications and Limitations :

- Higher bromine content increases molecular weight and cost but improves stability in high-temperature applications (e.g., flame retardants).

- Chloromethyl derivatives (e.g., 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene) are more suited for polymer synthesis due to their alkylation capability, whereas the target compound is better for electrophilic substitutions .

Preparation Methods

Starting Materials and Initial Fluorination

The synthesis often begins with a fluorinated benzene derivative such as 3,4-difluoronitrobenzene or 2,5-difluorobenzoic acid , which provides the fluorine atoms at the 4 and 5 positions after subsequent transformations.

Bromination Step

Bromination is typically carried out via electrophilic aromatic substitution using bromine or brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts like iron(III) bromide or Lewis acids. The reaction conditions are carefully controlled to favor dibromination at positions 1 and 3 relative to the fluorine substituents.

Example reaction: Bromination of 3,4-difluoronitrobenzene with bromine in acetic acid at controlled temperature yields 1,3-dibromo-4,5-difluoro-2-nitrobenzene with good selectivity.

Nitration Step

Nitration can be performed either before or after bromination depending on the synthetic route. When performed after bromination, nitration uses mixed acid systems (nitric acid and sulfuric acid) under controlled temperature to introduce the nitro group at position 2.

Alternative approach: Starting from 2,5-difluorobenzoic acid, nitration is performed first, followed by bromination.

Reduction and Diazonium Salt Formation (Optional Intermediate Steps)

In some synthetic routes, reduction of the nitro group to an amino group and subsequent diazotization followed by Sandmeyer-type bromination is used to achieve the dibromo substitution pattern. This multi-step approach involves:

- Reduction with iron powder or hydrazine hydrate at 70–105°C (optimal 90–95°C).

- Diazotization using nitrous acid in strong acid media (HCl or H2SO4) at 0–30°C (preferably 5–10°C).

- Sandmeyer reaction using cuprous bromide as catalyst at 20–65°C (optimal 40–45°C).

This method allows precise control over substitution patterns but is more complex.

Representative Synthetic Route Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes | Yield/Comments |

|---|---|---|---|---|---|

| Fluorination | Starting from difluorobenzene derivatives | N/A | N/A | Commercially available or prepared earlier | N/A |

| Bromination | Bromine or NBS, FeBr3 catalyst | 10–30 (opt 15–20) | Acetic acid | Bromine to substrate ratio ~1.05–1.1:1 | Moderate to high yield |

| Nitration | HNO3/H2SO4 or TFA/TFAA + NH4NO3 | 0–30 | Mixed acid or TFA | Position 2 nitration, controlled conditions | Up to 85% (isolated yield) |

| Reduction (optional) | Fe powder or hydrazine hydrate | 70–105 (opt 90–95) | Ethanol/HCl | Converts nitro to amino for diazotization | High yield |

| Diazotization | NaNO2 + H2SO4 or HCl | 0–30 (opt 5–10) | Aqueous acidic | Formation of diazonium salt | High yield |

| Sandmeyer bromination | CuBr catalyst + HBr | 20–65 (opt 40–45) | Aqueous | Converts diazonium to bromide | High yield |

Research Findings and Optimization Notes

- Temperature control is critical at each step to avoid over-bromination or undesired substitution patterns.

- Choice of brominating agent influences selectivity; N-bromosuccinimide offers milder conditions and better control compared to elemental bromine.

- Solvent effects: Acetic acid is preferred for bromination due to its polarity and ability to dissolve both organic substrates and bromine.

- Reduction step: Iron powder is favored over hydrazine hydrate for safety and ease of handling, with optimized temperature ensuring complete reduction without decomposition.

- Diazotization and Sandmeyer reactions provide an alternative route to dibromo substitution with high regioselectivity but add complexity and require careful handling of diazonium intermediates.

Q & A

Q. What are the common synthetic routes for 1,3-Dibromo-4,5-difluoro-2-nitrobenzene?

The synthesis typically involves sequential halogenation and nitration steps. Starting from a difluorobenzene derivative, bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., Lewis acid catalysis). Subsequent nitration employs mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration. For regioselectivity, steric and electronic effects of existing substituents guide nitro-group placement. For example, electron-withdrawing fluorine atoms direct nitration to the para position relative to bromine .

Q. How can spectroscopic methods characterize this compound?

Key characterization techniques include:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves aromatic proton and carbon signals. Coupling patterns (e.g., vicinal F-F coupling) confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI-TOF for [M+H]⁺). Fragmentation patterns distinguish bromine isotopes (⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Nitro group absorption (~1520 cm⁻¹, asymmetric stretching) and C-F stretches (~1200 cm⁻¹) confirm functional groups .

Q. Table 1: Expected Spectral Peaks

| Technique | Key Signals | Reference |

|---|---|---|

| ¹⁹F NMR | δ -110 to -120 ppm (meta-F coupling) | |

| HRMS | m/z 315.82 (M+H⁺, calculated) | |

| IR | 1520 cm⁻¹ (NO₂), 1200 cm⁻¹ (C-F) |

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity in the nitration step be optimized?

Regioselectivity is influenced by:

- Directing Groups : Bromine (meta-directing) and fluorine (ortho/para-directing) compete. Computational modeling (DFT) predicts preferential nitration sites.

- Reaction Conditions : Lower temperatures (0°C) favor kinetic control, while higher temperatures may shift to thermodynamic products.

- Additives : Use of zeolites or ionic liquids can modulate electrophilic attack. Validate outcomes via HPLC or GC-MS to quantify isomer ratios .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

Contradictions (e.g., unexpected NOE effects in NMR or MS fragmentation) require:

Q. What computational methods predict reactivity in cross-coupling reactions?

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to assess bromine reactivity. The C-Br bond dissociation energy (BDE) and Fukui indices predict site-specific activity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates.

- Machine Learning : Train models on existing halogenated benzene reaction datasets to forecast yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.